N-(3-chloro-4-fluorophenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide
Beschreibung
N-(3-CHLORO-4-FLUOROPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H21ClFN3O3 |
|---|---|
Molekulargewicht |
441.9 g/mol |
IUPAC-Name |
N-(3-chloro-4-fluorophenyl)-2-[2-oxo-4-(piperidine-1-carbonyl)quinolin-1-yl]acetamide |
InChI |
InChI=1S/C23H21ClFN3O3/c24-18-12-15(8-9-19(18)25)26-21(29)14-28-20-7-3-2-6-16(20)17(13-22(28)30)23(31)27-10-4-1-5-11-27/h2-3,6-9,12-13H,1,4-5,10-11,14H2,(H,26,29) |
InChI-Schlüssel |
SHJQWXKEJJJSGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions.
Acylation: The final step involves the acylation of the quinoline derivative with the appropriate acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersucht wegen seiner potentiellen biologischen Aktivitäten, wie z. B. antimikrobielle oder Antikrebs-Eigenschaften.
Medizin: Untersucht wegen seines Potenzials als Therapeutikum.
Industrie: Verwendung bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.
Wirkmechanismus
Der Wirkmechanismus von N-(3-Chlor-4-fluorphenyl)-2-[2-oxo-4-(Piperidin-1-ylcarbonyl)chinolin-1(2H)-yl]acetamid würde von seinem spezifischen biologischen Ziel abhängen. Im Allgemeinen können Chinolinderivate mit verschiedenen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren, interagieren, um ihre Wirkungen auszuüben. Die beteiligten Wege könnten die Hemmung der Enzymaktivität oder die Modulation der Rezeptorsignalisierung umfassen.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chloroquin: Ein bekanntes Chinolinderivat, das als antimalarielles Medikament verwendet wird.
Chinolin: Die Stammverbindung vieler Derivate mit unterschiedlichen biologischen Aktivitäten.
Fluorchinolone: Eine Klasse von Antibiotika, zu denen Ciprofloxacin und Levofloxacin gehören.
Einzigartigkeit
N-(3-Chlor-4-fluorphenyl)-2-[2-oxo-4-(Piperidin-1-ylcarbonyl)chinolin-1(2H)-yl]acetamid ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl von Chlor- als auch Fluor-Gruppen einzigartig, die seine biologische Aktivität und chemische Reaktivität beeinflussen können.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
